
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-ethyl-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-ethyl-N-phenylacetamide, also known as CENPA, is a chemical compound that has attracted considerable attention in the field of scientific research. It is a synthetic derivative of pyridine, a heterocyclic organic compound that is widely used in medicinal chemistry. CENPA is a potent inhibitor of a class of enzymes called histone deacetylases (HDACs), which are involved in the regulation of gene expression. In
Wirkmechanismus
The mechanism of action of 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-ethyl-N-phenylacetamide involves the inhibition of HDACs, which leads to the accumulation of acetylated histones and the activation of tumor suppressor genes. HDACs are enzymes that remove acetyl groups from histone proteins, which are involved in the regulation of gene expression. Inhibition of HDACs leads to the accumulation of acetylated histones, which can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its antitumor activity, this compound has been shown to inhibit angiogenesis, the formation of new blood vessels that is necessary for tumor growth. This compound has also been shown to have anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-ethyl-N-phenylacetamide is its potency as an HDAC inhibitor. It has been shown to be more potent than other HDAC inhibitors such as valproic acid and suberoylanilide hydroxamic acid (SAHA). However, one of the limitations of this compound is its low solubility in water, which may make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-ethyl-N-phenylacetamide. One area of research is the development of more effective formulations of this compound that can be administered in vivo. Another area of research is the identification of biomarkers that can predict the response of cancer cells to this compound. Additionally, the combination of this compound with other anticancer agents may be a promising approach to enhance its antitumor activity. Finally, the study of the molecular mechanisms underlying the anti-inflammatory activity of this compound may lead to the development of new treatments for inflammatory diseases.
Synthesemethoden
The synthesis of 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-ethyl-N-phenylacetamide involves several steps, starting with the reaction of 3-cyano-4,6-dimethyl-2-oxopyridine with ethyl chloroacetate to form 3-cyano-4,6-dimethyl-2-oxo-2-phenylacetamide. This intermediate is then reacted with phenylmagnesium bromide and ethyl chloroacetate to form the final product, this compound. The overall yield of this synthesis method is around 30%.
Wissenschaftliche Forschungsanwendungen
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-ethyl-N-phenylacetamide has been extensively studied in the field of cancer research, as HDAC inhibitors have shown promise as potential anticancer agents. HDACs are enzymes that are involved in the regulation of gene expression, and their inhibition can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. This compound has been shown to be a potent inhibitor of HDACs, and has demonstrated antitumor activity in a variety of cancer cell lines and animal models.
Eigenschaften
IUPAC Name |
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N-ethyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-4-20(15-8-6-5-7-9-15)17(22)12-21-14(3)10-13(2)16(11-19)18(21)23/h5-10H,4,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGNJUALDUHXHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)CN2C(=CC(=C(C2=O)C#N)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

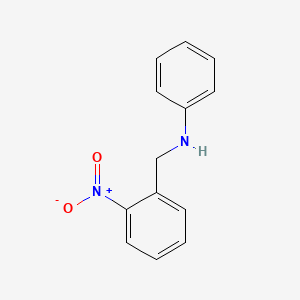
![1-methyl-1'-[3-(1-piperazinyl)propanoyl]spiro[indole-3,4'-piperidin]-2(1H)-one hydrochloride](/img/structure/B5427765.png)
![N-(2-chloro-4-methylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}urea](/img/structure/B5427772.png)
![N-[3-(methylthio)phenyl]-4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5427784.png)
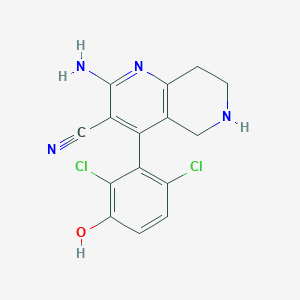
![isopropyl 2-(2-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5427788.png)
![2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-fluorophenyl 2-bromobenzoate](/img/structure/B5427810.png)
![7-(1,3-benzodioxol-5-yl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5427817.png)
![2-methyl-1-(4-{[(4-methylphenyl)sulfonyl]methyl}benzoyl)piperidine](/img/structure/B5427824.png)
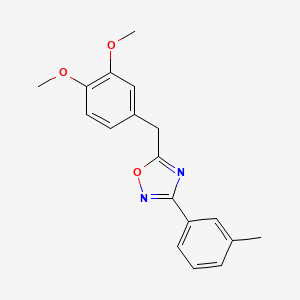
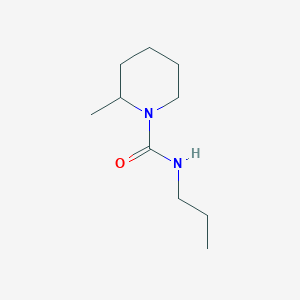
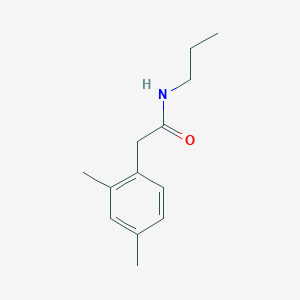
![N-ethyl-5-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)-2-pyrimidinamine](/img/structure/B5427855.png)
![N'-[1-(4-bromophenyl)ethylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B5427859.png)